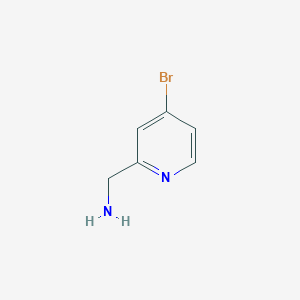
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, also known as APS, is a sulfur-containing heterocyclic compound that has been used in a variety of scientific research applications. APS is a colorless solid with a pKa of 8.7 and a melting point of 151-152 degrees Celsius. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory experiments.
科学的研究の応用
COX-2 Inhibition and Potential Therapeutic Applications
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research has significant implications for the development of anti-inflammatory and analgesic drugs. For example, Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Antiproliferative Activities
These compounds have also been studied for their antiproliferative activities. Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds displayed selective effects against rat brain tumor cells and showed broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Another key area of application is the inhibition of carbonic anhydrases, which are involved in various biochemical processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and studied their inhibitory effects on carbonic anhydrase isoenzymes. These compounds inhibited the activity more potently than the parent compounds, demonstrating potential for therapeutic applications in conditions like glaucoma (Bülbül et al., 2008).
Synthesis and Characterization of Novel Derivatives
Research also focuses on the synthesis and characterization of novel derivatives of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. This includes exploring different chemical structures and studying their biological activities. For instance, Komshina et al. (2020) proposed a multistage scheme for the synthesis of new sulfonamide derivatives, emphasizing the development of approaches for the preparation of these compounds (Komshina et al., 2020).
特性
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXLYADVSQCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

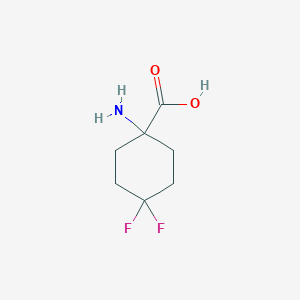
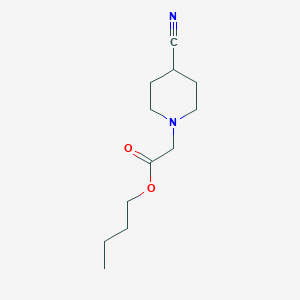
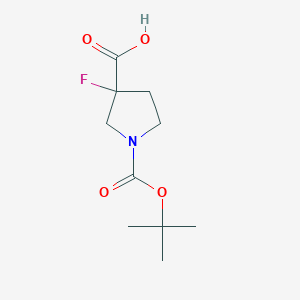
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
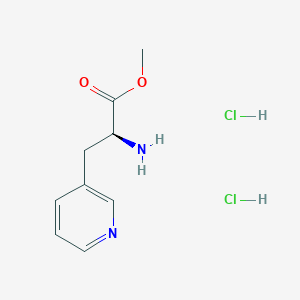
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
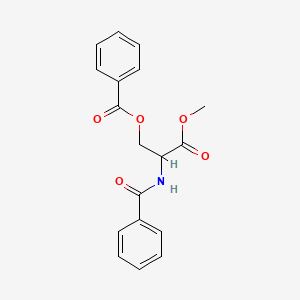
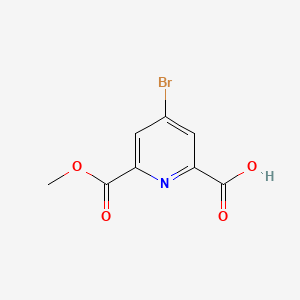
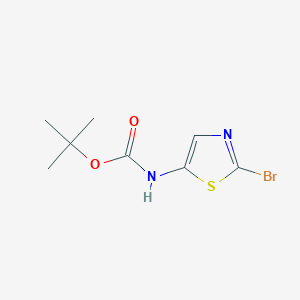
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
